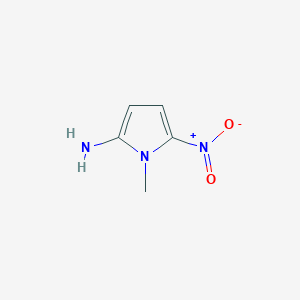![molecular formula C27H22Cl2N2O B15234777 N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methoxy group, and a tetrahydroindole core, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichlorophenol with methoxyamine to form the methoxy derivative. This intermediate is then reacted with 1,2-diphenyl-4,5,6,7-tetrahydro-1H-indole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
化学反应分析
Types of Reactions
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives. Substitution reactions can result in the replacement of specific functional groups with new substituents.
科学研究应用
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-1H-indole: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.
N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-one:
属性
分子式 |
C27H22Cl2N2O |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
(E)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-14-19(15-22(29)16-21)18-32-30-25-12-7-13-26-24(25)17-27(20-8-3-1-4-9-20)31(26)23-10-5-2-6-11-23/h1-6,8-11,14-17H,7,12-13,18H2/b30-25+ |
InChI 键 |
KYUOOIXRFOHLJR-QCWLDUFUSA-N |
手性 SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC(=CC(=C5)Cl)Cl)/C1 |
规范 SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC(=C5)Cl)Cl)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)

![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)





![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)

![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)
